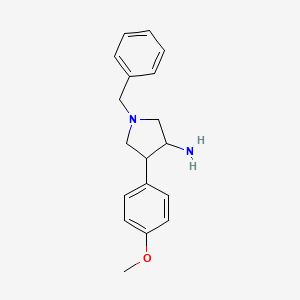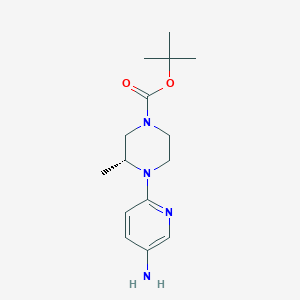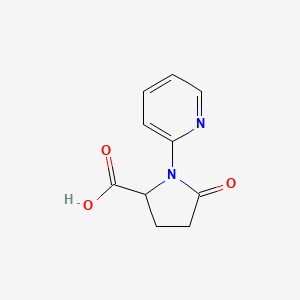
2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
Vue d'ensemble
Description
“2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1357353-48-0 . It has a molecular weight of 176.6 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9ClN2O2 . The InChI Code is 1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 176.6 . The InChI Code is 1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives: Pyrazole derivatives like 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride are often synthesized and characterized for their structural properties. For instance, the synthesis of related pyrazole derivatives has been explored, demonstrating the molecular structure studied through X-ray diffraction and DFT calculations (Shen et al., 2012).
Coordination Chemistry
- Coordination with Metal Ions: These compounds are known for their ability to form coordination complexes with metal ions like cobalt(II) and copper(II). Such complexes are characterized by spectroscopic analysis and X-ray diffraction studies (Hadda et al., 2007).
Catalytic Applications
- Catalytic Performance: Pyrazole derivatives are used in catalytic processes, such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. These processes are enhanced by certain Cu(II) complexes derived from pyrazole-acetic acid compounds (Xie et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties: Some derivatives of pyrazole-acetic acid have been studied for their antimicrobial activities. This includes the synthesis and evaluation of certain compounds for their effectiveness against common pathogenic bacteria (Asif et al., 2021).
Antioxidant Properties
- Antioxidant Activity: Research has also been conducted on the antioxidant properties of pyrazole derivatives. Studies include synthesis, characterization, and evaluation of these compounds for their antioxidant capabilities (Naveen et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition: Pyrazole-acetic acid derivatives like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate have been evaluated as corrosion inhibitors for metals like steel in acidic environments. These compounds exhibit high protection efficiency and are investigated using electrochemical techniques (Missoum et al., 2013).
Propriétés
IUPAC Name |
2-(1-methylpyrazol-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSOFEHSLGVHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357353-48-0 | |
| Record name | 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



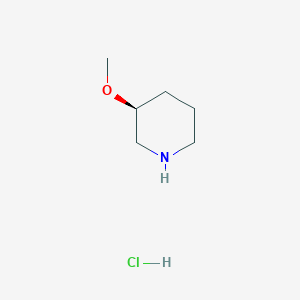
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
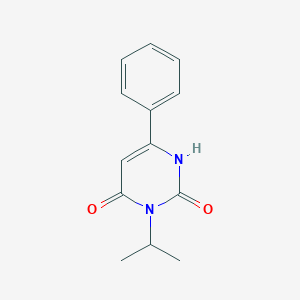
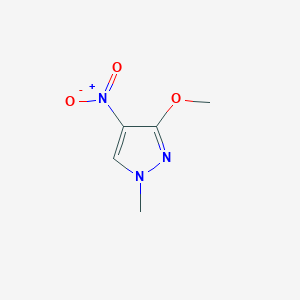
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)
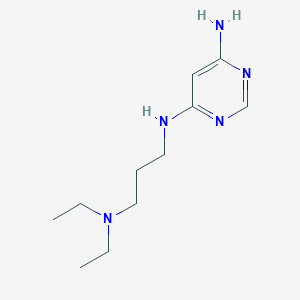


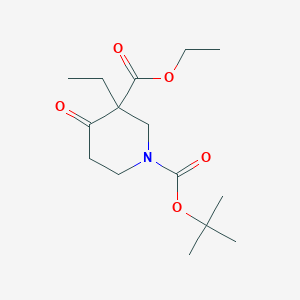
![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)

